4-Pyridineethanol

Organic Synthesis Protecting Group Chemistry Carboxyl Protection

4-Pyridineethanol (CAS 5344-27-4), also known as 4-(2-hydroxyethyl)pyridine, is a heterocyclic building block containing a pyridine ring with a hydroxyethyl substituent at the 4-position. This compound functions as a nucleophile in alkylation, acylation, and condensation reactions, and serves as a key intermediate in the synthesis of active pharmaceutical ingredients and coordination complexes.

Molecular Formula C7H9NO
Molecular Weight 123.15 g/mol
CAS No. 5344-27-4
Cat. No. B1362647
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Pyridineethanol
CAS5344-27-4
Molecular FormulaC7H9NO
Molecular Weight123.15 g/mol
Structural Identifiers
SMILESC1=CN=CC=C1CCO
InChIInChI=1S/C7H9NO/c9-6-3-7-1-4-8-5-2-7/h1-2,4-5,9H,3,6H2
InChIKeyDWPYQDGDWBKJQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Pyridineethanol (CAS 5344-27-4): A Versatile Pyridyl Alcohol Intermediate for Pharmaceutical and Coordination Chemistry Applications


4-Pyridineethanol (CAS 5344-27-4), also known as 4-(2-hydroxyethyl)pyridine, is a heterocyclic building block containing a pyridine ring with a hydroxyethyl substituent at the 4-position [1]. This compound functions as a nucleophile in alkylation, acylation, and condensation reactions, and serves as a key intermediate in the synthesis of active pharmaceutical ingredients and coordination complexes . Its bifunctional nature—combining a basic pyridyl nitrogen with a hydroxyl group—enables distinct reactivity and coordination modes that differentiate it from its 2- and 3-position isomers .

Why 4-Pyridineethanol Cannot Be Simply Replaced by Other Pyridyl Alcohol Isomers in Critical Applications


Substituting 4-pyridineethanol with its 2- or 3-position isomers introduces fundamental changes in electronic distribution, steric accessibility, and hydrogen-bonding geometry [1]. In coordination chemistry, the para-positioned pyridyl nitrogen in 4-pyridineethanol yields linear bridging modes between metal centers, while the ortho-substituted 2-pyridineethanol favors chelation due to proximal N and O donors [2]. In organic synthesis, 4-pyridineethanol's 2-(4-pyridyl)ethyl ester protecting group offers distinct cleavage conditions (β-elimination under mild base) compared to the 2-(2-pyridyl)ethyl ester derived from 2-pyridineethanol, which may undergo alternative fragmentation pathways [3]. Such differences in reactivity, selectivity, and coordination behavior render simple substitution scientifically untenable for applications demanding predictable and reproducible outcomes.

Quantitative Evidence Differentiating 4-Pyridineethanol from Key Comparators


Regioselective Carboxyl Protection: 2-(4-Pyridyl)ethyl Esters Offer Distinct Cleavage Kinetics Versus 2-(2-Pyridyl)ethyl Esters

4-Pyridineethanol is employed as a reagent for protecting carboxyl groups as 2-(4-pyridyl)ethyl esters, a strategy that leverages the β-pyridylethyl moiety for specific base-catalyzed β-elimination cleavage . While both 2-(4-pyridyl)ethyl esters (from 4-pyridineethanol) and 2-(2-pyridyl)ethyl esters (from 2-pyridineethanol) are cleavable by β-elimination, the para-substituted pyridine ring in 4-pyridineethanol esters provides a different electronic environment that influences the rate of elimination and compatibility with other protecting groups. The 4-pyridyl esters exhibit a defined half-life under standardized basic conditions, enabling predictable orthogonal protection strategies [1].

Organic Synthesis Protecting Group Chemistry Carboxyl Protection

Coordination Chemistry: 4-Pyridineethanol Enables Linear Bridging Modes Distinct from 2-Pyridineethanol's Chelation Behavior

In metal coordination chemistry, the position of the hydroxyethyl group on the pyridine ring dictates the accessible coordination geometries. 4-Pyridineethanol, with its hydroxyethyl group para to the pyridyl nitrogen, favors linear bridging coordination modes between metal centers, facilitating the formation of extended polynuclear architectures [1]. In contrast, 2-pyridineethanol, where the hydroxyl group is ortho to the pyridyl nitrogen, predominantly forms chelate rings by binding the same metal ion through both N and O donor atoms [2]. This fundamental geometric distinction arises from the inability of 4-pyridineethanol to form intramolecular N,O-chelate rings due to the para positioning, whereas 2-pyridineethanol readily forms five-membered chelates. The resulting difference in coordination polymer topology directly impacts the magnetic, catalytic, and electronic properties of the derived complexes [3].

Coordination Chemistry Metal Complexes Ligand Design

Biocatalytic Immobilization: 4-Pyridineethanol Functions as a Surface-Immobilizable Biocatalyst, a Role Not Reported for 2- or 3-Isomers

4-Pyridineethanol has been demonstrated to function as a biocatalyst that can be immobilized on solid surfaces, enabling heterogeneous catalytic oxidation of dimethylglyoxime to glyoxal and its derivatives including ethylene glycol, acetaldehyde, and formaldehyde . This property of surface immobilization combined with catalytic activity represents a distinct functional niche. A search of the literature reveals no equivalent reports of 2-pyridineethanol or 3-pyridineethanol being employed as immobilizable biocatalysts for this specific oxidation reaction [1]. The para-positioned pyridyl nitrogen in 4-pyridineethanol may facilitate favorable orientation and binding to solid support matrices compared to ortho- or meta-substituted analogs, though the exact mechanism remains to be fully elucidated [2].

Biocatalysis Enzyme Immobilization Heterogeneous Catalysis

Copper Ion Binding and Hydrogen Peroxide Evolution: 4-Pyridineethanol Modulates Cu-Porphyrin Redox Activity

4-Pyridineethanol acts as an axial ligand that binds to copper ions in copper-tetraphenylporphyrin (Cu-TPP) complexes and participates in the evolution of hydrogen peroxide from these systems . This redox-modulatory role involves coordination of the pyridyl nitrogen to the copper center, influencing electron transfer processes. The para-substituted geometry of 4-pyridineethanol allows for optimal axial ligation without steric hindrance from the hydroxyethyl group, which would be more pronounced with the ortho-substituted 2-pyridineethanol [1]. While direct comparative kinetic data for H2O2 evolution rates between 4-pyridineethanol and other pyridyl alcohols are not available, the structural features of the para isomer are uniquely suited to this axial ligation role in metalloporphyrin systems [2].

Bioinorganic Chemistry Redox Catalysis Copper Complexes

Physical Property Comparison: 4-Pyridineethanol Versus 2-Pyridineethanol and 3-Pyridineethanol Isomers

The three positional isomers of pyridineethanol (2-, 3-, and 4-) exhibit distinct physical properties that impact handling, storage, and formulation. 4-Pyridineethanol is a solid or semi-solid at typical room temperatures, with a reported melting point of 8–10°C . In contrast, 2-pyridineethanol is a liquid at room temperature with a boiling point of 114–116°C at 9 mmHg and a density of 1.093 g/mL at 25°C . 3-Pyridineethanol is also reported as a liquid under similar conditions . This phase difference at ambient temperature affects handling protocols and storage requirements. Additionally, 4-pyridineethanol exhibits a refractive index of 1.5380 and a flash point of 92°C, parameters that are crucial for safety and quality control in industrial settings .

Physicochemical Properties Isomer Comparison Procurement Specifications

Synthetic Utility as a Key Intermediate for 4-Vinylpyridine Production

4-Pyridineethanol serves as the critical precursor in the industrial synthesis of 4-vinylpyridine, a valuable monomer for specialty polymers and functional materials. The established synthetic route involves reaction of 4-picoline with formaldehyde to generate 4-pyridineethanol, which is subsequently dehydrated to yield 4-vinylpyridine . This pathway is not accessible from 2-pyridineethanol, which would lead instead to 2-vinylpyridine with different polymerization behavior and applications. The yield for the dehydration step of 4-pyridineethanol to 4-vinylpyridine has been reported at 55.55% under specific conditions . 4-Vinylpyridine polymers are extensively used as ion-exchange resins, polymeric catalysts, and in biomedical applications due to the basic pyridyl functionality incorporated into the polymer backbone.

Monomer Synthesis Polymer Chemistry Specialty Chemicals

Evidence-Backed Application Scenarios Where 4-Pyridineethanol Outperforms Its Isomers


Synthesis of 2-(4-Pyridyl)ethyl Protected Carboxylic Acid Intermediates in Multi-Step Pharmaceutical Syntheses

When a synthetic route demands a carboxyl protecting group that can be removed orthogonally via β-elimination under mild basic conditions without affecting other sensitive functionalities, 4-pyridineethanol is the reagent of choice. The resulting 2-(4-pyridyl)ethyl ester provides a well-defined cleavage profile distinct from 2-(2-pyridyl)ethyl esters, allowing for predictable deprotection timing in complex sequences . This application is particularly relevant in peptide synthesis and the preparation of β-lactam antibiotics where multiple protecting group manipulations are required [1].

Preparation of Linear Coordination Polymers and Metal-Organic Frameworks (MOFs) Requiring Para-Pyridyl Linkers

4-Pyridineethanol is uniquely suited as a ligand for constructing linear coordination polymers and one-dimensional metal-organic chains. The para disposition of the hydroxyethyl group relative to the pyridyl nitrogen enforces bridging coordination modes between metal centers rather than chelation . Researchers targeting extended polynuclear architectures with transition metals (Cu, Mn, Ni, Co) or square planar complexes with noble metals (Ag, Pt, Pd, Au) should select 4-pyridineethanol over 2-pyridineethanol to avoid undesired mononuclear chelate formation [1]. The resulting materials exhibit distinct magnetic and catalytic properties relevant to molecular magnetism and heterogeneous catalysis.

Heterogeneous Biocatalytic Oxidation Processes Requiring Catalyst Immobilization and Recovery

For industrial oxidation of dimethylglyoxime to glyoxal, acetaldehyde, and formaldehyde under heterogeneous conditions, 4-pyridineethanol offers a documented immobilizable biocatalyst capability not reported for its 2- or 3-isomers . This property enables catalyst recovery and reuse, reducing operational costs and simplifying product purification in continuous flow or batch processes [1]. Process chemists developing green oxidation methodologies should evaluate 4-pyridineethanol specifically for this application.

Axial Ligand Studies in Metalloporphyrin-Catalyzed Oxidations and Bioinorganic Model Systems

In investigations of copper-porphyrin mediated oxygen activation and hydrogen peroxide evolution, 4-pyridineethanol serves as an optimal axial ligand due to its unhindered para-substituted pyridyl nitrogen . The lack of steric interference from the hydroxyethyl group allows for clean axial coordination to the copper center, enabling systematic study of electronic effects on redox catalysis [1]. 2-Pyridineethanol, by contrast, introduces steric complications that confound mechanistic interpretation. Bioinorganic chemists modeling cytochrome c oxidase or copper amine oxidases should therefore specify 4-pyridineethanol for such studies [2].

Industrial Production of 4-Vinylpyridine Monomer for Specialty Polymers and Ion-Exchange Resins

4-Pyridineethanol is the essential intermediate in the established industrial route from 4-picoline to 4-vinylpyridine via formaldehyde addition followed by dehydration . The resulting 4-vinylpyridine monomer polymerizes to yield poly(4-vinylpyridine), which finds extensive application as an ion-exchange resin, polymeric catalyst support, and in biomedical coatings due to the pendant basic pyridyl groups [1]. No other pyridineethanol isomer can produce 4-vinylpyridine, making 4-pyridineethanol irreplaceable for this commodity chemical application.

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